molecular formula C10H15Cl2N B1668848 Chlorphentermine hydrochloride CAS No. 151-06-4

Chlorphentermine hydrochloride

Cat. No.: B1668848
CAS No.: 151-06-4
M. Wt: 220.14 g/mol
InChI Key: WEJDYJKJPUPMLH-UHFFFAOYSA-N
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Description

Chlorphentermine hydrochloride is a sympathomimetic agent that was formerly used as an anorectic. It is a derivative of phentermine and belongs to the amphetamine family. This compound acts as a highly selective serotonin releasing agent, which contributes to its appetite suppressant properties .

Scientific Research Applications

Chlorphentermine hydrochloride has been used in various scientific research applications:

Safety and Hazards

Chlorphentermine is a DEA Schedule III controlled substance . It has been implicated in lipid storage disorders and pulmonary hypertension . It is no longer used due mainly to safety concerns, as it has a serotonergic effects profile similar to other withdrawn appetite suppressants such as fenfluramine and aminorex which were found to cause pulmonary hypertension and cardiac fibrosis following prolonged use .

Biochemical Analysis

Biochemical Properties

Chlorphentermine hydrochloride plays a significant role in biochemical reactions by acting as a serotonin releasing agent. It interacts primarily with serotonin transporters (SERT) on the presynaptic neuron, leading to the release of serotonin into the synaptic cleft. This interaction increases serotonin levels in the brain, which is associated with appetite suppression . Additionally, this compound has been shown to interact with other biomolecules such as monoamine oxidase (MAO), which is involved in the breakdown of serotonin .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it increases the release of serotonin, which influences cell signaling pathways and gene expression related to appetite control and mood regulation . In non-neuronal cells, this compound has been implicated in lipid storage disorders and can cause pathological changes in lung cells, such as the appearance of large cells with foamy cytoplasm in the alveolar spaces .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a serotonin releasing agent. It binds to serotonin transporters on the presynaptic neuron, causing the release of serotonin into the synaptic cleft. This binding interaction inhibits the reuptake of serotonin, leading to increased serotonin levels in the brain . Additionally, this compound may inhibit monoamine oxidase, preventing the breakdown of serotonin and further increasing its levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that prolonged use of this compound can lead to significant pathological changes in the lungs, such as the development of large cells with foamy cytoplasm in the alveolar spaces . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its plasma half-life is approximately 40 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it acts as an appetite suppressant without significant central nervous system stimulation . At higher doses, this compound can cause toxic effects, including pulmonary hypertension and cardiac fibrosis . In rats, a dosage of 50 mg per kg body weight for 50 days led to striking pathological changes in the lungs .

Metabolic Pathways

This compound is metabolized in the body through pathways involving monoamine oxidase and other enzymes. It is implicated in lipid storage disorders and pulmonary hypertension due to its effects on serotonin levels .

Transport and Distribution

This compound is well absorbed following oral administration and is distributed throughout the body. It has a volume of distribution of approximately 5 L/kg body weight . The transport and distribution of this compound within cells and tissues involve interactions with serotonin transporters and other binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic vesicles of presynaptic neurons, where it interacts with serotonin transporters to release serotonin . There is limited information on any specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation Method: The alkylation of 4-chlorobenzyl chloride with 2-nitropropane yields nitrochlorphentermine.

    Grignard Reaction: The Grignard reaction of 4-chlorobenzyl chloride with acetone forms 1-(4-chlorophenyl)-2-methylpropan-2-ol. The Ritter reaction of this alcohol with sodium cyanide in the presence of acid gives N-formyl-1-(4-chlorophenyl)-2-amino-2-methylpropane.

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the aforementioned synthetic routes. The processes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorphentermine hydrochloride is unique due to its highly selective serotonin releasing properties and its relatively low potential for abuse compared to other amphetamine derivatives. its safety profile has limited its use in clinical settings .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDYJKJPUPMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047815
Record name Chlorphentermine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151-06-4
Record name Chlorphentermine hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphentermine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphentermine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098
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Record name Chlorphentermine hydrochloride
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Record name Chlorphentermine hydrochloride
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Record name CHLORPHENTERMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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